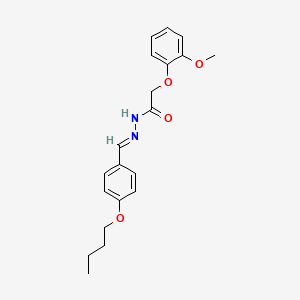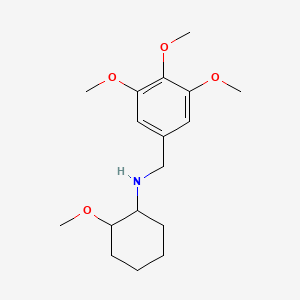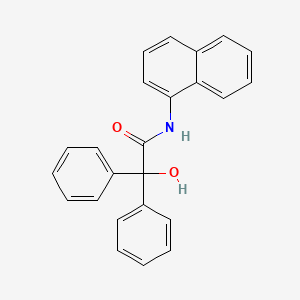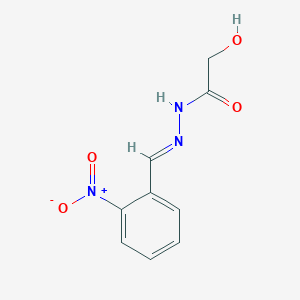
N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide
Übersicht
Beschreibung
N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DCM is a member of the acrylamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action for N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In addition, N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been shown to exhibit antibacterial and antifungal properties. In vivo studies have demonstrated that N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide also has several limitations. It is a toxic compound and must be handled with care. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide research. One area of interest is the development of N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide-based drug delivery systems for the treatment of neurological disorders. N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been shown to cross the blood-brain barrier, which makes it a promising candidate for the development of drugs that can target the brain. Another area of interest is the study of N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide's effects on the immune system. N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of NF-κB, which is involved in the regulation of immune responses. Understanding the effects of N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide on the immune system could lead to the development of new therapies for autoimmune diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. In addition, N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-15-7-2-12(3-8-15)4-9-17(21)20-11-13-5-6-14(18)10-16(13)19/h2-10H,11H2,1H3,(H,20,21)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJSTKZNAJVSC-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3866424.png)
![1,3-dioxo-N'-(3-pyridinylcarbonyl)-2-(4-{[2-(3-pyridinylcarbonyl)hydrazino]carbonyl}phenyl)-5-isoindolinecarbohydrazide](/img/structure/B3866428.png)
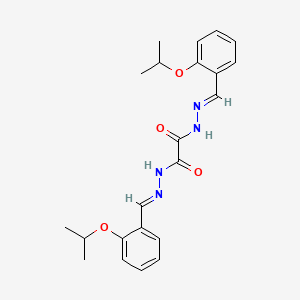
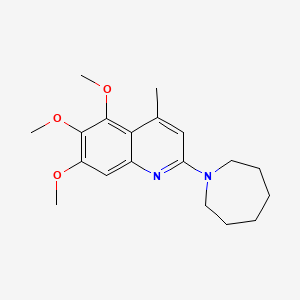
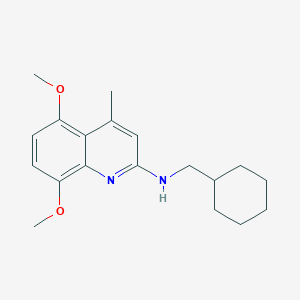
![3-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B3866451.png)
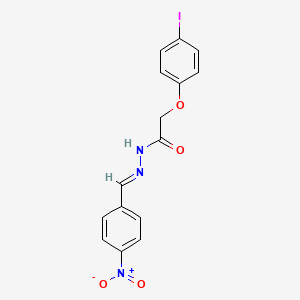
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-thiophenecarboxylate](/img/structure/B3866471.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]nicotinamide](/img/structure/B3866487.png)

